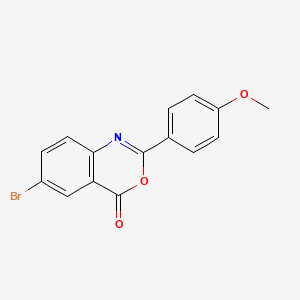

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSIRVIUZMDBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353476 | |

| Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-74-8 | |

| Record name | 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 6 Bromo 2 4 Methoxyphenyl 3,1 Benzoxazin 4 One

Retrosynthetic Analysis and Key Precursors for 3,1-Benzoxazin-4-one Synthesis

The design of a synthetic route for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one begins with a retrosynthetic analysis, which logically disconnects the target molecule into simpler, commercially available starting materials. The primary disconnection breaks the ester and amide bonds within the oxazinone ring, leading back to a key intermediate, an N-acylanthranilic acid derivative.

This retrosynthetic approach identifies two primary building blocks: a substituted anthranilic acid and an aroyl chloride. For the target molecule, these precursors are 2-amino-5-bromobenzoic acid and 4-methoxybenzoyl chloride.

Anthranilic Acid Derivatives as Starting Materials

Anthranilic acid and its derivatives are fundamental precursors for the synthesis of a wide array of 3,1-benzoxazin-4-ones. osi.lvnih.gov The core structure of anthranilic acid provides the necessary amino and carboxylic acid functionalities poised for acylation and subsequent cyclization to form the heterocyclic ring.

For the synthesis of this compound, the required starting material is 2-amino-5-bromobenzoic acid. This compound is typically synthesized via the bromination of anthranilic acid (o-aminobenzoic acid). chemicalbook.comchemicalbook.com A common method involves the dropwise addition of a bromine solution in glacial acetic acid to a solution of sodium 2-aminobenzoate, also in glacial acetic acid, at a controlled temperature of around 15°C. chemicalbook.com

Strategic Introduction of Halogen and Methoxy (B1213986) Substituents

The substituents on the final molecule, a bromine atom at the 6-position and a 4-methoxyphenyl (B3050149) group at the 2-position, are strategically introduced through the selection of the starting materials.

Bromine Substituent : The bromine atom is incorporated by using 2-amino-5-bromobenzoic acid as the starting material. The position of the bromine on the anthranilic acid dictates its final position on the benzoxazinone (B8607429) ring.

4-Methoxyphenyl Substituent : The 4-methoxyphenyl group is introduced via the acylation of the amino group of 2-amino-5-bromobenzoic acid with 4-methoxybenzoyl chloride. This reaction forms the crucial N-acylanthranilic acid intermediate, N-(4-methoxybenzoyl)-2-amino-5-bromobenzoic acid.

Classical and Modern Synthetic Approaches to Benzoxazinone Cores

The construction of the 3,1-benzoxazin-4-one core from the N-acylanthranilic acid precursor can be achieved through various synthetic methodologies, ranging from classical dehydration reactions to modern transition-metal-catalyzed processes and green chemistry approaches.

Cyclization Reactions involving N-Acylanthranilic Acids

The most prevalent and classical method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclodehydration of the corresponding N-acylanthranilic acids. iau.irnih.gov This intramolecular condensation reaction involves the removal of a water molecule to form the heterocyclic ring.

The general process begins with the N-acylation of an anthranilic acid derivative. For the target molecule, 2-amino-5-bromobenzoic acid is reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield N-(4-methoxybenzoyl)-2-amino-5-bromobenzoic acid. nih.gov

Following the formation of the N-acyl intermediate, a variety of dehydrating agents can be employed to effect the cyclization. Common reagents for this transformation are listed in the table below.

| Dehydrating Agent | General Conditions | Reference |

| Acetic Anhydride (B1165640) | Refluxing the N-acylanthranilic acid in acetic anhydride. | nih.gov |

| Cyanuric Chloride/DMF | Reaction at room temperature using an iminium cation generated from cyanuric chloride and dimethylformamide. | nih.govnih.gov |

| Polyphosphoric Acid (PPA) | Heating the N-acylanthranilic acid in PPA. | nih.gov |

| Thionyl Chloride | Reaction with thionyl chloride, often in an inert solvent. | researchgate.net |

| Pyridine (B92270) | Used in conjunction with an acid chloride for a one-pot acylation and cyclization. | rsc.org |

The choice of cyclizing agent can influence reaction times, yields, and the need for purification. For instance, the use of cyanuric chloride with dimethylformamide allows for the reaction to proceed under mild, room temperature conditions. nih.gov

Transition-Metal Catalyzed Coupling Reactions

Modern synthetic organic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for the construction of heterocyclic systems. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of 2-arylbenzoxazinones.

One notable approach is the palladium-catalyzed carbonylative cyclization of 2-iodoanilines with aryl iodides. organic-chemistry.org This method offers a highly efficient and atom-economical route to the benzoxazinone core. In a typical reaction, a 2-iodoaniline (B362364) derivative is coupled with an aryl iodide in the presence of a palladium catalyst, a base, and a carbon monoxide source. The reaction proceeds through a sequence of oxidative addition, CO insertion, and intramolecular cyclization. organic-chemistry.org A heterogeneous palladium catalyst can be employed, which allows for easy separation and recycling, enhancing the sustainability of the process. organic-chemistry.org

While this method starts from 2-iodoanilines rather than anthranilic acids, it represents a convergent and efficient strategy for accessing diversely substituted 2-arylbenzoxazinones.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Several such strategies have been applied to the synthesis of benzoxazinones.

Solvent-Free Synthesis: One effective green approach is the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from N-acylanthranilic acid derivatives. iau.ir This method involves mixing the N-acylanthranilic acid with a recyclable and eco-friendly catalyst, such as silica (B1680970) gel or bentonite (B74815) clay, and heating the mixture to the melting point of the substrate for a short duration. iau.ir This technique eliminates the need for volatile organic solvents, simplifies the work-up procedure, and often leads to excellent yields in a short reaction time. iau.ir

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones can be efficiently achieved by the microwave-assisted reaction of N-acylanthranilic acids with acetic anhydride under solvent-free conditions. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. The one-pot synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-3,1-benzoxazin-4-ones has been reported from the condensation of anthranilic acids and aryl aldehydes in acetic anhydride under ultrasound irradiation. osi.lvnih.gov These reactions can proceed smoothly at moderate temperatures (35-40°C) without the need for a catalyst, providing the desired products in high yields. osi.lv

The following table summarizes some of the green synthetic approaches for benzoxazinone synthesis.

| Method | Starting Materials | Conditions | Key Advantages | Reference(s) |

| Solvent-Free | N-Acylanthranilic Acid | Heat with silica gel or bentonite | No organic solvent, short reaction time, high yield | iau.ir |

| Microwave-Assisted | N-Acylanthranilic Acid, Acetic Anhydride | Microwave irradiation, solvent-free | Rapid reaction, high yield | researchgate.net |

| Ultrasound-Assisted | Anthranilic Acid, Aryl Aldehyde, Acetic Anhydride | Ultrasound irradiation, 35-40°C | Catalyst-free, mild conditions, high yield | osi.lvnih.gov |

These sustainable methodologies provide efficient and environmentally conscious alternatives to classical synthetic routes for the preparation of this compound and related compounds.

Specific Synthetic Protocols for this compound

A detailed protocol for the synthesis of this compound typically involves the reaction of 5-bromoanthranilic acid with 4-methoxybenzoyl chloride. The following subsections provide a deeper insight into the reaction conditions, optimization, and purification techniques.

The synthesis is generally carried out in a suitable solvent, with pyridine being a common choice as it also acts as a base to neutralize the hydrogen chloride gas that is liberated during the reaction. rsc.org The reaction mixture is typically stirred at room temperature or gently heated to facilitate the completion of the reaction.

Reaction Parameters and Their Optimization:

| Parameter | Typical Conditions | Optimization Considerations |

| Reactants | 5-bromoanthranilic acid, 4-methoxybenzoyl chloride | The purity of the reactants is crucial for obtaining a high yield of the desired product. |

| Solvent | Pyridine, Dichloromethane (B109758), Chloroform | Pyridine is often used in excess to serve as both solvent and base. Other inert solvents can be used in the presence of a suitable base like triethylamine. |

| Temperature | Room temperature to gentle reflux | The optimal temperature may vary depending on the reactivity of the specific substrates. Monitoring the reaction by thin-layer chromatography (TLC) is advisable. |

| Reaction Time | Several hours to overnight | The reaction progress should be monitored to determine the optimal reaction time and avoid the formation of byproducts. |

| Stoichiometry | A slight excess of 4-methoxybenzoyl chloride may be used | Optimizing the ratio of the reactants can help to drive the reaction to completion and maximize the yield. |

The optimization of these parameters is essential for maximizing the yield and purity of this compound. Factors such as the presence of electron-withdrawing or electron-donating groups on either of the reactants can influence the reaction rate and may necessitate adjustments to the reaction conditions.

Upon completion of the reaction, the crude product is typically isolated by pouring the reaction mixture into ice-water, which precipitates the solid benzoxazinone. The precipitate is then collected by filtration and washed with water to remove any pyridine hydrochloride and other water-soluble impurities.

Further purification of the crude product is generally achieved through recrystallization from a suitable solvent. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. Ethanol is a commonly used solvent for the recrystallization of benzoxazinone derivatives.

Purification Techniques:

| Technique | Description |

| Precipitation | The crude product is precipitated from the reaction mixture by the addition of water. |

| Filtration | The precipitated solid is collected using suction filtration. |

| Washing | The collected solid is washed with water and sometimes a cold organic solvent to remove impurities. |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Common solvents include ethanol, methanol, or mixtures of solvents like dichloromethane/methanol. ijrpr.com |

| Column Chromatography | For highly pure samples or for the separation of closely related byproducts, column chromatography on silica gel may be employed. ijrpr.com A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be used. |

The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic methods like NMR, IR, and mass spectrometry.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 4 Methoxyphenyl 3,1 Benzoxazin 4 One

Ring Opening and Ring Closure Reactions of the Benzoxazinone (B8607429) Moiety

The 3,1-benzoxazin-4-one ring system is susceptible to nucleophilic attack, leading to ring opening and subsequent transformations. These reactions are fundamental to the derivatization of this scaffold, enabling its conversion into other important heterocyclic systems, most notably quinazolinones.

Nucleophilic Attack at the Carbonyl Center

The electrophilic carbonyl carbon (C-4) of the benzoxazinone ring is a primary site for nucleophilic attack. This initial step typically leads to the cleavage of the acyl-oxygen bond, resulting in a ring-opened intermediate. A variety of nucleophiles, including amines, hydrazines, and other nitrogen-based nucleophiles, can initiate this process.

For instance, the reaction of 6-bromo-2-phenyl-1,3,4-benzoxazinone with ethyl glycinate (B8599266) proceeds via nucleophilic attack of the amino group of the ethyl glycinate at the C-4 carbonyl carbon. This leads to the formation of an intermediate N-acylated anthranilic acid derivative, which can then be further cyclized. researchgate.net

Transformations to Quinazolinone Derivatives

One of the most significant applications of the reactivity of 2-aryl-3,1-benzoxazin-4-ones is their conversion into quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The transformation is typically achieved by reacting the benzoxazinone with a primary amine.

The reaction of 6-bromo-2-aryl-3,1-benzoxazin-4-ones with various amines leads to the formation of the corresponding 3-substituted-2-aryl-6-bromoquinazolin-4(3H)-ones. This transformation involves an initial nucleophilic attack by the amine on the C-4 carbonyl group, leading to the opening of the oxazinone ring to form an N-substituted-2-(aroylamino)benzamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule affords the stable quinazolinone ring system.

For example, the reaction of 6-bromo-2-phenyl-3,1-benzoxazin-4-one with various primary amines in glacial acetic acid under reflux conditions yields the corresponding 6-bromo-2-phenyl-3-substituted-quinazolin-4(3H)-ones in good yields. researchgate.net

| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) |

| Ethyl glycinate | Glacial Acetic Acid, Reflux | Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate | - |

| Hydrazine (B178648) hydrate (B1144303) | Pyridine (B92270), Reflux | 3-Amino-6-bromo-2-phenylquinazolin-4(3H)-one | - |

| Aniline | Glacial Acetic Acid, Reflux | 6-Bromo-2,3-diphenylquinazolin-4(3H)-one | - |

Reactivity of the Bromo-Substituent

The bromine atom at the 6-position of the benzoxazinone ring provides a valuable handle for the introduction of further molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromo substituent on the benzoxazinone core can readily participate in these transformations.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position. While specific examples on 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one are not extensively documented, the Suzuki-Miyaura coupling of other aryl bromides is a well-established and high-yielding reaction. nih.govresearchgate.net The reaction is tolerant of a wide variety of functional groups, making it a versatile method for derivatization.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orgwikipedia.org This provides a direct route to the synthesis of 6-alkynyl-substituted benzoxazinone derivatives, which can serve as precursors for more complex structures. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance. gold-chemistry.org

Buchwald–Hartwig Amination : This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. wikipedia.orglibretexts.orgacsgcipr.org This method provides a powerful tool for the synthesis of 6-amino-substituted benzoxazinone derivatives, which are difficult to access through classical methods. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. wikipedia.orgacsgcipr.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 6-Aryl-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-Amino-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of activating groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. The benzoxazinone moiety itself is electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack. However, for SNAr to occur readily, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group. chemistrysteps.comlibretexts.org

In the case of this compound, the bromo substituent is meta to the electron-withdrawing carbonyl group of the benzoxazinone ring. This positioning is not ideal for activating the bromide towards SNAr. Therefore, SNAr reactions at the 6-position are expected to be challenging and would likely require harsh reaction conditions or the use of very strong nucleophiles. chemistrysteps.comlibretexts.org

Transformations involving the Methoxy-Substituent

The methoxy (B1213986) group on the phenyl ring at the 2-position of the benzoxazinone is generally stable. However, under certain conditions, it can be cleaved to yield the corresponding phenol.

The most common method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr3). nih.govcommonorganicchemistry.comnih.gov This reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.govcore.ac.uk This transformation would convert the 4-methoxyphenyl (B3050149) group into a 4-hydroxyphenyl group, providing another site for further functionalization, such as etherification or esterification.

Other reagents that can be used for the cleavage of aryl methyl ethers include strong protic acids like HBr and HI, although these often require harsh conditions. libretexts.org

| Reagent | Reaction Conditions | Product |

| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), Low temperature to room temp. | 6-Bromo-2-(4-hydroxyphenyl)-3,1-benzoxazin-4-one |

Demethylation Reactions

The methoxy group on the C-2 phenyl ring represents a key site for modification. Its conversion to a hydroxyl group can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding, which is often crucial for biological activity. The demethylation of aryl methyl ethers is a well-established transformation in organic synthesis, with several reagents capable of effecting this change.

One of the most effective and commonly employed reagents for the demethylation of aryl methyl ethers is Boron Tribromide (BBr₃) . This Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures to control its reactivity. For a substrate like this compound, the use of BBr₃ would be expected to selectively cleave the methyl ether without affecting the benzoxazinone ring, provided the reaction conditions are carefully controlled.

Other reagents for demethylation include strong protic acids like Hydrobromic acid (HBr) and Hydroiodic acid (HI) , often in acetic acid, although these conditions are generally harsher and may not be compatible with the benzoxazinone moiety. Nucleophilic reagents, such as thiolates (e.g., sodium ethanethiolate), can also be used for demethylation, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF).

| Reagent | Typical Conditions | Advantages | Potential Limitations |

| Boron Tribromide (BBr₃) | DCM, -78 °C to room temperature | High efficiency, mild conditions | Moisture sensitive, can affect other functional groups |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Readily available | Harsh conditions, potential for side reactions |

| Sodium Ethanethiolate | DMF, elevated temperatures | Good for sterically hindered ethers | Strong nucleophile, potential for other reactions |

Modification for Enhanced Molecular Interactions

To improve the biological efficacy of a lead compound, medicinal chemists often employ strategies to enhance its interactions with a biological target. For this compound, several modifications can be envisaged to introduce functionalities that can participate in key molecular interactions such as hydrogen bonding, ionic interactions, or hydrophobic interactions.

Following the demethylation of the 4-methoxyphenyl group to a 4-hydroxyphenyl group, the newly formed hydroxyl moiety can serve as a handle for further derivatization. For instance, it can be converted into an ester or an ether to introduce a variety of functional groups. This could include chains of varying lengths to probe hydrophobic pockets in a binding site, or the introduction of charged groups like amines or carboxylic acids to form salt bridges.

Another strategy involves the modification of the benzoxazinone core itself. The lactone functionality is susceptible to nucleophilic attack, which can be exploited to open the ring and introduce new substituents. For example, reaction with amines can lead to the formation of quinazolinone derivatives, a class of compounds known for a wide range of biological activities.

Functionalization of the Phenyl Ring at C-2 and C-6 Positions

The aromatic rings of this compound provide further opportunities for structural diversification through electrophilic aromatic substitution and directed ortho-metalation strategies.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group at the C-2 position is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. This directing effect will primarily favor substitution at the positions ortho to the methoxy group (C-3' and C-5'). Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C-3' or C-5' position of the phenyl ring. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization.

The benzoxazinone ring itself is generally considered to be deactivated towards electrophilic aromatic substitution. However, the existing bromine atom at the C-6 position can influence the regioselectivity of any potential substitution on this ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

In the case of this compound, the methoxy group on the C-2 phenyl ring can act as a moderate directing group. acs.orgwikipedia.org Treatment with a strong base like n-butyllithium could lead to lithiation at the C-3' position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity. A study on the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea demonstrated successful ortho-lithiation directed by the methoxy group. researchgate.net

Furthermore, the bromine atom at the C-6 position opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This would allow for the introduction of a wide range of aryl or vinyl groups at this position, significantly expanding the chemical diversity of the scaffold. The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. wikipedia.org

Advanced Spectroscopic Methodologies for Structural Elucidation of 6 Bromo 2 4 Methoxyphenyl 3,1 Benzoxazin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and confirm the compound's covalent framework.

In a typical ¹H NMR spectrum, the protons on the benzoxazinone (B8607429) core and the methoxyphenyl substituent would exhibit distinct chemical shifts. The aromatic protons on the disubstituted phenyl ring would likely appear as a set of doublets, characteristic of a para-substituted system. The protons on the brominated benzoxazinone ring would present as a unique set of signals, with their multiplicity and coupling constants revealing their relative positions. The methoxy (B1213986) group would be identifiable as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the characteristic downfield signal of the carbonyl carbon (C4) in the benzoxazinone ring, typically above 160 ppm.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of adjacent protons, for instance, confirming the relationships between protons on the methoxyphenyl ring and those on the benzoxazinone core.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (¹J-coupling). It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is essential for piecing together the entire molecular skeleton, for example, by showing a correlation from the methoxy protons to the quaternary carbon of the phenyl ring, or from protons on the benzoxazinone ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is critical for determining stereochemistry and conformation in solution. For a relatively rigid structure like this benzoxazinone, NOESY could reveal the spatial proximity between the methoxyphenyl ring and the benzoxazinone core.

Table 1: Illustrative NMR Data Assignments for this compound Note: This data is hypothetical and based on analogous structures.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | COSY Correlations | HMBC Correlations (Selected) |

|---|---|---|---|---|

| 5 | ~128.0 | ~7.8 (d) | H-7 | C-4, C-7, C-8a |

| 7 | ~138.0 | ~7.9 (dd) | H-5, H-8 | C-5, C-8a, C-6 |

| 8 | ~118.0 | ~7.5 (d) | H-7 | C-4a, C-6 |

| 2' & 6' | ~130.0 | ~8.1 (d) | H-3', H-5' | C-2, C-4' |

| 3' & 5' | ~114.0 | ~7.1 (d) | H-2', H-6' | C-1', C-4' |

| OCH₃ | ~55.8 | ~3.9 (s) | - | C-4' |

| 2 | ~158.0 | - | - | - |

| 4 | ~162.0 | - | - | - |

| 4a | ~145.0 | - | - | - |

| 6 | ~120.0 | - | - | - |

| 8a | ~125.0 | - | - | - |

| 1' | ~123.0 | - | - | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₀BrNO₃), the expected exact mass would be calculated. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides further structural confirmation. While a detailed pathway requires experimental data, a plausible fragmentation for this compound could involve:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for heterocyclic systems, which could lead to the cleavage of the benzoxazinone ring.

Loss of CO: Ejection of a carbon monoxide molecule from the carbonyl group is a common fragmentation pathway.

Cleavage of the methoxyphenyl group: Fragmentation could occur at the bond connecting the phenyl ring to the C2 position of the benzoxazinone.

Loss of a methyl radical (•CH₃): From the methoxy group, followed by further fragmentation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive structural evidence by mapping atomic positions in a single crystal, providing precise bond lengths, bond angles, and torsional angles. This technique would confirm the connectivity and provide insight into the molecule's conformation in the solid state.

Table 2: Representative Crystallographic Data Note: This data is hypothetical and for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrNO₃ |

| Formula Weight | 332.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~15.0 |

| c (Å) | ~11.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~1315 |

| Z | 4 |

The X-ray structure would reveal the planarity of the benzoxazinone ring system. A key conformational feature of interest would be the dihedral angle between the plane of the benzoxazinone core and the plane of the 4-methoxyphenyl (B3050149) substituent. This angle is determined by the degree of rotation around the C2-C1' single bond and is influenced by steric hindrance and crystal packing forces. The analysis would likely show a twisted conformation, where the two ring systems are not coplanar, to minimize steric repulsion. The solid-state conformation provides a baseline for understanding the molecule's preferred shape, which can be compared to solution-state conformations inferred from NOESY data or computational modeling.

Intermolecular Interactions and Crystal Packing

While a definitive single-crystal X-ray structure for this compound is not available in the current literature, a comprehensive understanding of its solid-state packing can be inferred from computational predictions and analyses of structurally analogous compounds. The molecular arrangement in the crystalline lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability and physical properties of the material.

The planar aromatic system of the benzoxazinone core is expected to facilitate π-π stacking interactions, a common feature in the crystal engineering of aromatic compounds. vulcanchem.com The presence of a bromine atom and multiple oxygen atoms introduces the potential for specific and directional intermolecular contacts. Analysis of similar structures, such as (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide and ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, reveals the significant role of various weak hydrogen bonds and other contacts. nih.govvensel.org

Hirshfeld surface analysis performed on these related molecules allows for the quantification of different intermolecular contacts. Based on these studies, the primary interactions governing the crystal packing of this compound are expected to include C—H···O hydrogen bonds, involving the carbonyl and methoxy oxygen atoms, as well as numerous van der Waals interactions. The bromine atom is likely to participate in Br···H contacts. nih.gov

Table 1: Predicted Contributions of Intermolecular Contacts to the Crystal Packing Based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~30 - 40% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. vensel.org |

| C···H / H···C | ~25 - 35% | Indicates the prevalence of weak C—H···π and other van der Waals interactions. nih.gov |

| O···H / H···O | ~10 - 15% | Corresponds to weak C—H···O hydrogen bonds involving the carbonyl and ether oxygen atoms. nih.gov |

| Br···H / H···Br | ~10 - 15% | Highlights the role of the bromine atom in forming halogen-hydrogen contacts. nih.gov |

| C···C | ~2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. vensel.org |

These varied interactions work in concert to create a stable three-dimensional supramolecular architecture. The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom can further influence the electrostatic potential of the molecule, guiding the specific geometry of these intermolecular contacts.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides invaluable information for identifying the functional groups and characterizing the bonding framework of a molecule. For this compound, these methods allow for the unambiguous assignment of its characteristic vibrational modes. Although a complete experimental spectrum for the title compound is not detailed in the literature, data from analogous benzoxazine (B1645224) and substituted aromatic compounds allow for a reliable prediction of its key spectral features. researchgate.netresearchgate.netnih.gov

The FT-IR spectrum is particularly sensitive to polar bonds, making it ideal for identifying the carbonyl and ether functionalities. Conversely, FT-Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, offering complementary data on the aromatic rings and carbon backbone. surfacesciencewestern.com Theoretical calculations using Density Functional Theory (DFT) on similar structures have proven effective in assigning vibrational frequencies with a high degree of accuracy. nih.govbiointerfaceresearch.com

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Description of Vibration | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching | Medium / Strong |

| 2980-2850 | ν(C-H) | Asymmetric/Symmetric C-H stretching of -OCH₃ group | Medium / Medium |

| 1750-1720 | ν(C=O) | Stretching of the lactone carbonyl group in the oxazinone ring | Strong / Weak |

| 1650-1620 | ν(C=N) | Stretching of the imine-like bond within the oxazinone ring | Strong / Medium |

| 1610-1450 | ν(C=C) | Skeletal stretching vibrations of the aromatic rings researchgate.net | Strong / Strong |

| 1270-1230 | νₐₛ(C-O-C) | Asymmetric stretching of the aryl-ether C-O-C bond | Strong / Medium |

| 1180-1160 | ν(C-O) | Stretching of the C-O bond within the oxazinone ring | Strong / Weak |

| 1050-1010 | νₛ(C-O-C) | Symmetric stretching of the aryl-ether C-O-C bond | Medium / Strong |

| 930-910 | Ring Mode | Characteristic breathing/deformation mode of the oxazine (B8389632) ring researchgate.net | Medium / Medium |

| 650-550 | ν(C-Br) | Stretching vibration of the carbon-bromine bond | Medium-Strong / Strong |

The carbonyl (C=O) stretching frequency is one of the most characteristic peaks and is expected at a relatively high wavenumber due to the ring strain of the lactone. The aromatic C=C stretching vibrations typically appear as a set of sharp bands in the 1610-1450 cm⁻¹ region. researchgate.net The presence of the methoxy group is confirmed by C-H stretching modes below 3000 cm⁻¹ and strong C-O-C stretching bands. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy provides insight into the electronic transitions within a molecule and is crucial for understanding its color, photostability, and potential for luminescence. UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from ground to excited states, while fluorescence spectroscopy detects the emission of light as electrons relax from the excited singlet state back to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by contributions from its constituent chromophores: the substituted benzoxazinone system and the 4-methoxyphenyl group. The spectrum will likely feature intense bands corresponding to π→π* transitions within the conjugated aromatic system at shorter wavelengths (200-300 nm) and a weaker band at longer wavelengths (300-350 nm) arising from n→π* transitions. researchgate.net The n→π* transition typically involves the non-bonding electrons on the oxygen and nitrogen atoms of the heterocyclic ring.

The substituents play a critical role in modulating these electronic transitions. The electron-donating methoxy (-OCH₃) group and the electron-withdrawing bromine (-Br) atom, an auxochrome, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, extending conjugation and lowering the HOMO-LUMO energy gap. conicet.gov.ar

Table 3: Predicted Electronic Absorption Characteristics

| Approx. λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~250 - 290 | π → π | Benzene (B151609) rings and conjugated system |

| ~320 - 350 | n → π | Non-bonding electrons on N and O atoms of the oxazinone ring researchgate.net |

Regarding emission properties, molecules with rigid, planar, and conjugated systems like this compound often exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule could potentially emit light at a longer wavelength (a Stokes shift). However, the presence of the bromine atom can significantly influence the emission properties. The "heavy-atom effect" of bromine can promote intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which may quench fluorescence and favor phosphorescence. Further experimental studies would be required to fully characterize its emissive behavior.

Computational and Theoretical Investigations of 6 Bromo 2 4 Methoxyphenyl 3,1 Benzoxazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of the molecule. These calculations are foundational for understanding its stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The resulting optimized structure provides a detailed view of its stereochemistry, including the relative orientation of the benzoxazinone (B8607429) core and the 4-methoxyphenyl (B3050149) substituent. nih.govdntb.gov.ua

These calculations reveal that the core benzoxazinone structure is largely planar, while the methoxyphenyl group may be twisted at a certain dihedral angle relative to this plane due to steric effects. nih.gov The electronic structure analysis derived from DFT provides information on the distribution of electron density, which is crucial for identifying electron-rich and electron-deficient regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Predicted Structural Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Length (C=O) | ~1.21 Å | The length of the carbonyl bond in the oxazinone ring. |

| Bond Length (C-Br) | ~1.90 Å | The length of the carbon-bromine bond on the benzene (B151609) ring. |

| Bond Angle (O-C=O) | ~120° | The angle within the carbonyl group of the ring. |

Note: The values in this table are representative and based on DFT calculations performed on analogous molecular structures.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

For this compound, the HOMO is typically localized over the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the electron-withdrawing benzoxazinone system. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comscribd.com

Table 2: Calculated Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. researchgate.net |

Note: These descriptors are derived from the HOMO and LUMO energies calculated via quantum chemical methods.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and interactions with the surrounding environment. nih.govnih.gov

MD simulations can explicitly model the effect of a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), on the molecule's behavior. The solvent can significantly influence the stability of different molecular conformations. By running simulations in various solvent environments, a conformational landscape can be generated. nih.gov This landscape is a map of the different shapes (conformers) the molecule can adopt and their relative energies. This analysis helps identify the most probable and energetically favorable conformations of the molecule in a given environment, which is crucial for understanding its behavior in biological systems. nih.gov

Molecular Docking Studies for Predictive Binding to Molecular Targets (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents by predicting the binding affinity and mode of interaction between a ligand (the small molecule) and a target protein's active site. nih.govimpactfactor.org

For this compound, docking studies can be performed against various known protein targets to hypothesize its potential biological activity. researchgate.net The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction.

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the protein is conducted. nih.gov This profiling identifies the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions for this compound could include:

Hydrogen Bonds: Formed between the oxygen or nitrogen atoms in the benzoxazinone ring and amino acid residues like histidine or glutamine in the protein's active site. nih.gov

Hydrophobic Interactions: Involving the aromatic rings of the molecule and nonpolar amino acid residues.

π-π Stacking: Occurring between the aromatic systems of the ligand and aromatic residues such as tyrosine or tryptophan.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions. biorxiv.org This detailed interaction profile is essential for understanding the structural basis of binding and for guiding the design of more potent and selective analogs. beilstein-journals.org

Structure-Based Ligand Design Principles

Structure-based ligand design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. For the general class of 2-aryl-3,1-benzoxazin-4-ones, studies have explored their potential as inhibitors of various enzymes. researchgate.netnih.govnih.gov These studies sometimes involve molecular docking to predict the binding orientation of the compounds within the active site of the target protein. Such an approach would theoretically be applicable to this compound to understand how its specific substituents interact with a given biological target. However, no specific studies demonstrating this application for this compound were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is often achieved by correlating physicochemical properties with observed in vitro activity.

For the broader class of benzoxazinones, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as antiplatelet or antimicrobial effects. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors that quantify properties like:

Electronic effects: Influenced by the electron-withdrawing or -donating nature of substituents.

Steric effects: Related to the size and shape of the molecule and its substituents.

Hydrophobicity: The tendency of the molecule to dissolve in lipids versus water.

A QSAR study on substituted benzoxazinone derivatives as antiplatelet agents highlighted the importance of hydrogen bond acceptors, aromatic, and hydrophobic features for their activity. nih.gov Another study on fluorinated benzoxazinones used a QSAR model to predict the inhibitory activity against protoporphyrinogen (B1215707) IX oxidase. nih.gov

While these general principles are well-established, no specific QSAR models have been developed for a series of compounds including this compound. Consequently, there is no available data table of theoretical physicochemical parameters that have been correlated with its in vitro activity.

Mechanistic Investigations of Molecular Interactions in Vitro and Biochemical Level

Enzyme Kinetic Studies and Inhibition Mechanisms

While specific enzyme kinetic data for 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is not available, the benzoxazin-4-one scaffold is recognized for its role as an inhibitor of various enzymes, particularly serine proteases.

Specific Enzyme Targets (e.g., Proteases, Hydrolases)

Research on analogous benzoxazin-4-one derivatives has demonstrated inhibitory activity against several serine proteases. Studies have shown that substituted 4H-3,1-benzoxazin-4-ones can act as inhibitors of human leukocyte elastase (HLE) and other serine proteases. nih.gov For instance, a series of these compounds were found to be kinetically competitive, alternate substrate inhibitors that function through acylation and slow deacylation of the target enzyme. nih.gov Additionally, certain benzoxazinone (B8607429) derivatives have been identified as inhibitors of α-chymotrypsin. nih.gov In one study, a library of benzoxazinones showed good inhibition of α-chymotrypsin, with the nature and position of substituents on the phenyl ring influencing the inhibitory potential. nih.govresearchgate.net Another study identified substituted 4H-3,1-benzoxazin-4-one derivatives as inhibitors of Cathepsin G, another serine protease. nih.gov However, no studies have specifically reported on the enzyme targets of this compound.

Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀) (In Vitro)

Specific inhibition constants such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) for this compound have not been reported in the reviewed literature. For other benzoxazinone derivatives, these values have been determined against various enzymes. For example, a study on a series of benzoxazinones targeting α-chymotrypsin reported IC₅₀ values ranging from 6.5 to 341.1 μM, with Kᵢ values between 4.7 and 341.2 μM. nih.gov The structure-activity relationship (SAR) studies indicated that substitutions on the benzene (B151609) ring affect the inhibitory potential. nih.govresearchgate.net Specifically, fluoro substituents on the phenyl ring led to increased inhibitory potential compared to chloro and bromo substituents. nih.gov In another instance, certain 2-aryl-4H-3,1-benzoxazin-4-ones exhibited good cytotoxicity in P388 cells with ID₅₀ values around 8.9 to 9.9 µM and were also found to be inhibitors of porcine pancreatic elastase. nih.gov A study on substituted 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G inhibitors identified compounds with IC₅₀ values in the range of 0.84-5.5 μM. nih.gov

Table 1: Illustrative Inhibition Data for Structurally Related Benzoxazinone Derivatives

| Compound Class | Target Enzyme | Reported Inhibition Values |

| Substituted Benzoxazinones | α-Chymotrypsin | IC₅₀: 6.5 - 341.1 μM; Kᵢ: 4.7 - 341.2 μM nih.gov |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | Porcine Pancreatic Elastase | ID₅₀ (P388 cells): 8.9 - 9.9 µM nih.gov |

| Substituted 4H-3,1-benzoxazin-4-one Derivatives | Cathepsin G | IC₅₀: 0.84 - 5.5 μM nih.gov |

Note: This table provides examples from the broader class of benzoxazinones and does not represent data for this compound.

Receptor Binding Profile Analysis (In Vitro)

There is currently no specific information available regarding the receptor binding profile of this compound.

Characterization of Ligand-Receptor Affinity and Selectivity

No studies characterizing the ligand-receptor affinity and selectivity of this compound have been found in the public domain. Research on other classes of compounds with some structural similarities, such as N-2-methoxybenzyl derivatives of phenethylamines, has shown potent interactions with various serotonin (B10506) and adrenergic receptors, but this cannot be directly extrapolated to the compound . nih.gov

Allosteric Modulation Studies

There is no available data to suggest that this compound acts as an allosteric modulator.

Elucidation of Molecular Pathways and Cellular Mechanisms (In Vitro, Non-Clinical)

The specific molecular pathways and cellular mechanisms affected by this compound have not been elucidated in the available scientific literature. While pathway analysis is a common method to understand the broader biological impact of a compound, no such studies have been published for this specific molecule. nih.govnih.govreactome.org

Target Identification and Validation Strategies (Non-Clinical)

Identifying the specific biological target(s) of a compound is a critical step in drug discovery. discoveryontarget.com For a novel compound like this compound, a combination of computational and experimental approaches would be necessary.

Initial strategies often involve computational methods, such as reverse docking, where the compound is screened against a large library of known protein structures to identify potential binding partners. This in silico approach helps to generate hypotheses about the compound's targets.

Experimental validation is essential to confirm these computational predictions. nih.gov Common non-clinical strategies include:

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using techniques like mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

Genetic Approaches: Techniques like CRISPR/Cas9-mediated gene knockout or siRNA-based gene knockdown can be used to deplete cells of a suspected target protein. nih.gov If the cells subsequently become resistant to the compound's effects, it provides strong evidence that the depleted protein is indeed the target. nih.gov

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses reactive chemical probes to map the active sites of enzymes and can identify the direct targets of a compound in complex biological systems.

Once a target is identified, validation ensures that its modulation is responsible for the compound's observed biological effects and is relevant to a specific disease state. semanticscholar.org This involves demonstrating that engagement with the target leads to a desired functional outcome in cellular and, eventually, animal models of the disease.

Table 2: Overview of Non-Clinical Target Identification and Validation Strategies

| Strategy | Description | Purpose |

|---|---|---|

| Reverse Docking | Computational screening of a ligand against a library of protein structures. | Target Prediction/Hypothesis Generation |

| Affinity Chromatography | Using an immobilized ligand to capture binding proteins from cell extracts. | Direct Target Identification |

| Cellular Thermal Shift Assay (CETSA) | Measuring changes in protein thermal stability upon ligand binding in cells. | Target Engagement Confirmation |

| Genetic Knockdown/Knockout | Depleting a specific protein to see if it alters cellular response to the compound. | Target Validation |

Applications in Advanced Organic Synthesis

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one as a Building Block for Complex Molecules

The inherent reactivity of the 3,1-benzoxazin-4-one ring system makes it an excellent starting point for the synthesis of a wide array of more complex chemical entities. The electrophilic nature of the C4 carbonyl group invites nucleophilic attack, leading to a characteristic ring-opening and subsequent recyclization cascade that can be exploited to generate diverse heterocyclic structures.

A primary application of 2-aryl-3,1-benzoxazin-4-ones is their role as synthons for fused heterocyclic systems. The reaction of these compounds with various binucleophiles provides a straightforward and efficient route to polycyclic molecules, particularly those containing a pyrimidine (B1678525) ring.

The reaction with nitrogen-based nucleophiles is particularly well-documented. For instance, treatment of 6-bromo-2-phenyl-3,1-benzoxazin-4-one with primary aromatic amines typically results in the formation of 3-substituted quinazolin-4(3H)-ones. uomosul.edu.iq This transformation proceeds via an initial nucleophilic attack of the amine at the C4-carbonyl, leading to the opening of the oxazinone ring to form an intermediate N-acyl anthranilamide derivative, which then undergoes intramolecular cyclization with the elimination of water to yield the thermodynamically stable quinazolinone core.

Furthermore, reaction with hydrazine (B178648) hydrate (B1144303) opens a pathway to other fused systems. The 6-bromo-2-phenyl analogue has been shown to react with hydrazine hydrate to produce 3-amino-6-bromo-2-phenylquinazolin-4(3H)-one. researchgate.netijpbs.net This product can be further elaborated; for example, its reaction with thiosemicarbazide (B42300) can lead to the formation of fused 1,2,4-triazole (B32235) derivatives, specifically 1-amino-5-[(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)methyl]-1,3,4-triazin-2-thiol. researchgate.netijpbs.net This demonstrates the utility of the benzoxazinone (B8607429) core in constructing multi-heterocyclic frameworks.

The following table summarizes representative transformations of 6-bromo-2-aryl-3,1-benzoxazin-4-ones into fused heterocyclic systems.

| Nucleophile | Resulting Fused System | Reference |

| Primary Amines (e.g., aniline) | 3-Aryl-quinazolin-4(3H)-ones | uomosul.edu.iq |

| Hydrazine Hydrate | 3-Amino-quinazolin-4(3H)-ones | researchgate.netijpbs.net |

| Ethyl Glycinate (B8599266) | Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate | researchgate.netijpbs.net |

| o-Phenylenediamine | 3-(Benzimidazol-2-yl) propenone derivatives (from related chalcone-bearing benzoxazinones) |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. mdpi.com While specific examples detailing the use of this compound in MCRs are not extensively documented, its reactivity profile suggests significant potential. The benzoxazinone can be envisioned as a latent N-acyl-2-aminobenzoic acid derivative. An MCR could be designed wherein a nucleophile initiates the ring-opening of the benzoxazinone in situ, generating a reactive intermediate that is then trapped by other components in the reaction mixture. This strategy could provide rapid access to highly functionalized quinazolinones or other complex heterocyclic structures, aligning with the principles of atom economy and synthetic efficiency that underpin MCRs.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (Excluding Clinical Aspects)

Both the 3,1-benzoxazin-4-one core and the quinazolinone scaffold derived from it are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. ujpronline.combenthamscience.comnih.gov Consequently, this compound serves as a key starting material for molecules of significant pharmacological interest.

Substituted 4H-3,1-benzoxazin-4-one derivatives have themselves been identified as a class of inhibitors for Cathepsin G, a serine protease implicated in several inflammatory pathologies. nih.gov The synthesis of analogues from precursors like this compound is a direct route to exploring this therapeutic target. nih.gov

More commonly, the benzoxazinone is converted into the corresponding quinazolinone scaffold, which is a cornerstone of many pharmacologically active agents. ujpronline.com The conversion of 6-bromo-2-aryl-benzoxazinones into various quinazolinone derivatives has been a key step in the synthesis of compounds investigated for anti-inflammatory, analgesic, and antibacterial properties. researchgate.netijpbs.netmongoliajol.info The bromine atom at the C6 position is of particular synthetic value, as it provides a handle for further molecular elaboration through reactions such as palladium-catalyzed cross-couplings, enabling the introduction of diverse substituents to modulate the pharmacological profile of the final molecule.

The following table highlights some pharmacologically relevant scaffolds that can be accessed from 2-aryl-3,1-benzoxazin-4-one precursors.

| Precursor Scaffold | Derived Scaffold | Associated Pharmacological Area (Research) | Reference |

| 2-Aryl-3,1-benzoxazin-4-one | 2,3-Disubstituted-quinazolin-4(3H)-one | Anti-inflammatory, Analgesic, Antibacterial | researchgate.netijpbs.netmongoliajol.info |

| 2-Aryl-3,1-benzoxazin-4-one | Fused Triazolo-quinazolinones | Antimicrobial | researchgate.netijpbs.net |

| 2-Aryl-3,1-benzoxazin-4-one | 2-Aryl-3,1-benzoxazin-4-one Analogues | Serine Protease Inhibition (e.g., Cathepsin G) | nih.gov |

| 2-Aryl-3,1-benzoxazin-4-one | Fused 1,3,4-Oxadiazoles | Broad-spectrum (Anticancer, Antimicrobial) | ijper.orgmdpi.com |

Chemo- and Regioselective Transformations for Analogue Synthesis

The synthesis of compound analogues for structure-activity relationship (SAR) studies requires precise control over chemical reactions. This compound possesses multiple reactive sites, allowing for chemo- and regioselective transformations.

Chemoselectivity is observed in its reactions with different nucleophiles. For example, primary amines react to form quinazolinones, while hydrazine provides a 3-amino-quinazolinone that can be used for further derivatization into fused triazoles. uomosul.edu.iqresearchgate.net This differential reactivity allows synthetic chemists to selectively build different heterocyclic cores from the same starting material.

Regioselectivity is inherent in the structure.

C4 Position: The lactone carbonyl at C4 is the most electrophilic center and the primary site for nucleophilic attack, leading to the predictable ring-opening reaction. uomosul.edu.iq

C6 Position: The bromine atom on the benzene (B151609) ring provides a specific location for modification. It is well-suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, alkynyl, or amino groups at this position without disturbing the heterocyclic core. This regioselective functionalization is crucial for fine-tuning the electronic and steric properties of the molecule.

C2-Aryl Group: The 4-methoxyphenyl (B3050149) group at the C2 position can also be modified. For example, demethylation of the methoxy (B1213986) group would yield a phenol, which could then be subjected to a variety of functionalization reactions (e.g., etherification, esterification) to generate a library of analogues.

A regiospecific carbonyl oxygen-directed annulation of 2-arylbenzoxazin-4-ones with alkynes has also been reported, highlighting another avenue for selective C-H functionalization and the construction of more complex fused systems. nih.gov These selective transformations underscore the compound's value as a versatile platform for generating diverse molecular architectures for chemical and biological screening.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of 3,1-benzoxazin-4-ones traditionally involves methods such as the reaction of anthranilic acids with acid chlorides or anhydrides. uomosul.edu.iqresearchgate.net While effective, these routes can present challenges related to yield, purity, and environmental impact. Future research must prioritize the development of more efficient and sustainable synthetic strategies.

Table 1: Future Synthetic Methodologies

| Methodology | Focus Area | Potential Advantages |

|---|---|---|

| Green Chemistry | Solvent-free conditions, Microwave-assisted synthesis | Reduced environmental impact, lower energy consumption, faster reactions |

| Catalysis | Transition-metal catalysts, Organocatalysis | Higher yields, improved selectivity, milder reaction conditions |

| Process Intensification | One-pot synthesis, Flow chemistry | Increased efficiency, reduced waste, better scalability |

| Reagent Innovation | Novel cyclization agents | Improved safety profile, easier purification |

Deeper Computational Exploration of Molecular Dynamics and Drug Design (In Silico)

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, thereby guiding experimental work. For 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, in silico studies can provide profound insights into its potential as a bioactive agent.

Future computational research should move beyond standard molecular docking to more sophisticated techniques. mdpi.com Molecular dynamics (MD) simulations can elucidate the conformational flexibility of the molecule and the stability of its interactions with biological targets over time. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more accurate description of the electronic environment within a protein's active site, which is crucial for understanding reaction mechanisms.

Furthermore, advanced pharmacophore modeling and virtual screening campaigns can identify new potential biological targets. nih.gov A significant challenge lies in the accurate in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov Developing more reliable predictive models for benzoxazinone (B8607429) scaffolds is essential for the early-stage triage of potential drug candidates and for minimizing late-stage failures. d-nb.info

Expansion of In Vitro Mechanistic Studies to Novel Biological Targets

While benzoxazinones are known for a range of biological activities, including antifungal and antimicrobial effects, the specific molecular targets of this compound are not fully characterized. nih.govrsc.org Future research should focus on expanding the scope of in vitro studies to identify and validate novel biological targets.

High-throughput screening against diverse panels of enzymes, such as kinases, proteases, and phosphatases, could uncover previously unknown inhibitory activities. mdpi.com For instance, related benzoxazinones have shown activity as serine protease inhibitors. researchgate.net Cell-based assays are crucial for understanding the compound's effect on cellular signaling pathways and for identifying its mechanism of action in a more biologically relevant context. nih.govresearchgate.net Techniques like thermal shift assays and chemical proteomics can be employed for unbiased target identification. These expanded mechanistic studies will be vital for unlocking the full therapeutic or biotechnological potential of this compound.

Table 2: Potential Areas for In Vitro Investigation

| Research Area | Examples of Techniques | Objective |

|---|---|---|

| Target Identification | Chemical Proteomics, Affinity Chromatography, Thermal Shift Assays | To identify novel protein binding partners and molecular targets. |

| Enzyme Inhibition | Kinase/Protease/Phosphatase Activity Assays | To screen for specific enzyme inhibitory activity. |

| Cellular Mechanisms | Reporter Gene Assays, Western Blotting, Immunofluorescence | To elucidate effects on cellular signaling pathways and functions. |

| Antioxidant Activity | DPPH Scavenging, Erythrocyte Hemolysis Assays | To quantify radical scavenging and cytoprotective effects. nih.gov |

Exploration of New Applications in Materials Science or Chemical Biology (excluding clinical)

The rigid, heterocyclic scaffold of this compound makes it an attractive building block for applications beyond medicine.

In materials science , benzoxazinone derivatives have been identified as candidates for the development of functional polymers, optoelectronic devices, and fluorescent materials. nih.govmdpi.com The aromatic nature and potential for π-π stacking interactions suggest that this compound could be incorporated into novel organic semiconductors or emitters for organic light-emitting diodes (OLEDs). The bromine atom also provides a synthetic handle for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties through cross-coupling reactions.

In chemical biology , the benzoxazinone core can be used as a scaffold to develop chemical probes. By attaching reporter tags such as fluorophores or biotin, researchers can create tools to visualize and isolate its biological targets within cells, helping to elucidate complex biological pathways. Its inherent bioactivity could also be harnessed in the development of agrochemicals, as naturally occurring benzoxazinoids play a role in plant defense. researchgate.netchimia.chnih.gov The versatility of the benzoxazinone skeleton makes it a promising platform for innovation in these non-clinical fields. rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one, and how can reaction conditions be validated?

The compound is typically synthesized via condensation of bromoanthranilic acid derivatives with acylating agents. A validated method involves reacting bromoanthranilic acid with 4-methoxybenzoyl chloride in pyridine at 0°C, followed by recrystallization in ethanol . Reaction completion is confirmed by TLC (hexane:ethyl acetate, 2:1) and spectroscopic techniques (FT-IR, ¹H NMR). For derivatives, refluxing with amino reagents (e.g., metformin, INH) in glacial acetic acid yields quinazolinones . Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offers an alternative solvent-free approach, reducing reaction times and improving yields .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Purity is validated via TLC on silica gel G-plates (cyclohexane:ethyl acetate, 2:1) and UV visualization . FT-IR confirms functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹), while ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.39–8.11 ppm) and substituents like methoxy groups (δ ~3.8 ppm) . Mass spectrometry and elemental analysis further corroborate molecular weight and composition.

Q. What safety protocols are critical for handling this compound?

Due to its brominated aromatic structure, handle in a fume hood with nitrile gloves and lab coats. Avoid ignition sources (P210) and store in airtight containers away from light . First-aid measures include rinsing exposed skin with water and seeking medical attention if ingested (P101) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological potential of this compound?

In silico profiling (e.g., molecular docking, ADMETox) evaluates binding affinity to target proteins (e.g., helminth β-tubulin for anthelmintic activity) and pharmacokinetic properties. Density Functional Theory (DFT) calculations optimize electronic properties, while QSAR models correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity . Tools like AutoDock Vina and SwissADME are recommended for virtual screening .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. anthelmintic efficacy) may arise from substituent electronic effects or steric hindrance. Systematic SAR studies comparing derivatives (e.g., BQ1–BQ8 in ) can isolate key functional groups. For example, hydrazide derivatives (e.g., INH-based) may enhance antibacterial activity due to increased hydrogen bonding . Validate hypotheses via dose-response assays and crystallographic analysis of ligand-target complexes .

Q. How does structural modification (e.g., halogen substitution) impact reactivity and bioactivity?

Bromine at the 6-position enhances electrophilicity, facilitating nucleophilic attacks in synthesis. Replacing bromine with fluorine () alters metabolic stability and binding kinetics. X-ray crystallography (e.g., ’s flavone analog) reveals that methoxy groups at the 4-position stabilize planar conformations, critical for π-π stacking in enzyme inhibition .

Q. What advanced techniques characterize crystallographic and electronic properties?

Single-crystal X-ray diffraction (e.g., ) resolves bond lengths and angles, confirming the benzoxazinone core’s planarity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds). Spectroelectrochemical methods (e.g., cyclic voltammetry) assess redox behavior, linking electronic properties to antioxidant potential .

Q. How can mechanochemical synthesis improve sustainability compared to traditional methods?

Mechanochemistry ( ) eliminates solvent use, reducing waste and energy consumption. Ball-milling reagents (e.g., triazine, triphenylphosphine) achieves higher yields (>85%) in 30–60 minutes versus 3–4 hours of reflux . Characterize products via PXRD to confirm crystallinity and avoid byproducts.

Methodological Considerations

Q. What analytical workflows validate derivative formation in multi-step syntheses?

After each step (e.g., benzoxazinone to quinazolinone), use tandem techniques:

- TLC : Monitor Rf shifts post-amination .

- HPLC-MS : Quantify intermediate purity and detect side products.

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm ring closure .

Q. How can researchers troubleshoot low yields in amination reactions?

Low yields may stem from poor nucleophilicity of amino reagents or competing side reactions. Optimize by:

- Pre-activating amino reagents (e.g., using DCC/DMAP).

- Screening polar aprotic solvents (DMF, DMSO) to enhance reactivity.

- Employing microwave-assisted synthesis for faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products